molecular formula C17H25N5O3S B2646789 2-(4-acetylpiperazin-1-yl)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide CAS No. 941888-61-5

2-(4-acetylpiperazin-1-yl)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide

Cat. No. B2646789
CAS RN: 941888-61-5
M. Wt: 379.48
InChI Key: YHDDPMIVTCCGJJ-UHFFFAOYSA-N
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Description

2-(4-acetylpiperazin-1-yl)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C17H25N5O3S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality 2-(4-acetylpiperazin-1-yl)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-acetylpiperazin-1-yl)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

c-Met Kinase Inhibition

Background: The c-Met receptor tyrosine kinase plays a crucial role in cell growth, survival, and metastasis. Aberrant activation of c-Met is associated with various cancers, making it an attractive target for drug development.

Research Findings: Implications:

Flexible Organic Field-Effect Transistors (OFETs)

Background: Organic field-effect transistors (OFETs) are essential components in flexible electronics, such as wearable devices and displays. The design of efficient organic semiconductors is critical for enhancing OFET performance.

Research Findings: Implications:

Hypotensive Activity and Metabolism Studies

Background: Understanding the pharmacokinetics and metabolism of a compound is crucial for drug development.

Research Findings: Implications:

properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3S/c1-11(23)20-5-7-21(8-6-20)16(25)15(24)18-14-12-9-26-10-13(12)19-22(14)17(2,3)4/h5-10H2,1-4H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDDPMIVTCCGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetylpiperazin-1-yl)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide

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